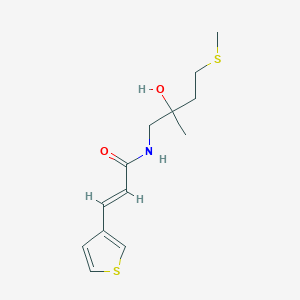

(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-3-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties that make it a promising candidate for use in drug development, material science, and other areas of research.

Aplicaciones Científicas De Investigación

Chemistry and Biochemistry of Acrylamide

Acrylamide is an industrially significant chemical used in polyacrylamide production, with applications ranging from soil conditioning to wastewater treatment. Its formation in food during high-temperature cooking processes has raised concerns about its safety, leading to extensive research into its chemistry, biochemistry, and toxicology (Friedman, 2003). Understanding these aspects is crucial for identifying potential applications and safety measures for chemicals with similar structures or functionalities.

Industrial and Environmental Applications

Acrylamide's primary use in synthesizing polyacrylamide highlights its importance in various industrial and environmental applications. Polyacrylamides are employed in enhancing solid/liquid separation, suggesting potential areas where structurally related compounds might be useful. The environmental fate of polyacrylamide-based flocculants, including aspects like transfer, degradation, and potential acrylamide release, has been reviewed, emphasizing the importance of understanding environmental impacts and degradation pathways for related chemicals (Guézennec et al., 2015).

Coordination Chemistry

The coordination chemistry of acrylamide with transition metals has been explored, indicating its potential role in forming complexes that could have industrial or pharmaceutical applications. Although acrylamide's coordination is not directly related to the specified compound, understanding the coordination behavior of similar molecules can provide insights into possible applications in catalysis, material science, or drug design (Girma et al., 2005).

Toxicology and Safety

Acrylamide's toxicological profile, including its neurotoxic, genotoxic, and carcinogenic effects, underscores the importance of safety assessments for any chemical used in industrial applications or present in consumer products. Detailed studies on its metabolism, toxic effects, and mechanisms of action are essential for ensuring safety and mitigating potential health risks (Exon, 2006). Similar safety and toxicological assessments would be crucial for any structurally related compounds, especially those used in food processing or that might result in consumer exposure.

Propiedades

IUPAC Name |

(E)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S2/c1-13(16,6-8-17-2)10-14-12(15)4-3-11-5-7-18-9-11/h3-5,7,9,16H,6,8,10H2,1-2H3,(H,14,15)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHFLJGSOMKIRS-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C=CC1=CSC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCSC)(CNC(=O)/C=C/C1=CSC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2823582.png)

![2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2823584.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2823588.png)

![Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate](/img/structure/B2823591.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2823596.png)